Adtepp

Descripción general

Descripción

Adtepp, also known as Adenosine Triphosphate (ATP) and its analogs, has been extensively studied for its potential use in scientific research. ATP is a molecule that plays a crucial role in cellular energy metabolism, and its analogs have been shown to have various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

ADEPs (Acyldepsipeptides) : ADEPs are important for studying the molecular functioning of ClpP, a target protein, and their biosynthetic gene cluster aids in identifying novel natural compounds with specific substructures. This makes them valuable in the field of antibiotic resistance and development (Thomy et al., 2019). Additionally, ADEPs have a unique mode of action in targeting and activating ClpP, leading to uncontrolled protein degradation in cells, which explains their antibacterial activity (Gominet et al., 2011).

ABPP (Activity-Based Protein Profiling) : ABPP is a powerful chemical proteomic strategy that characterizes enzyme function directly in native biological systems on a global scale. This approach is fundamental in enzyme chemistry and proteomic chemistry (Cravatt et al., 2008).

ADCP (Acoustic Doppler Current Profiler) : ADCPs are instrumental in detecting inhomogeneities in suspended sediment transport and determining sample locations in aquatic environments. They also provide valuable data for scientific research, especially in the study of ocean currents and sediment transport (Reichel & Nachtnebel, 1994). They are used for measuring discharge in river basins and offer advantages in terms of measurement reproducibility and safety (Filizola et al., 2009).

ADP (Acoustic Doppler Profiler) : The ADP is used to measure velocity profiles over dunes in estuaries and provides estimates of shear stress. This is particularly useful in understanding the dynamics of estuarine environments (Kostaschuk et al., 2004).

ADR (Active Data Repository) : ADR provides a framework for building databases that enable integration of storage, retrieval, and processing of multi-dimensional datasets on a parallel machine. This is especially important in the field of data management and analysis (Ferreira et al., 1999).

Propiedades

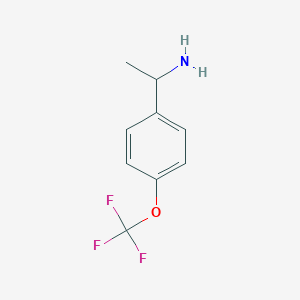

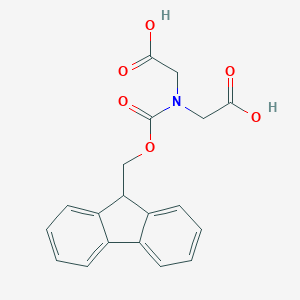

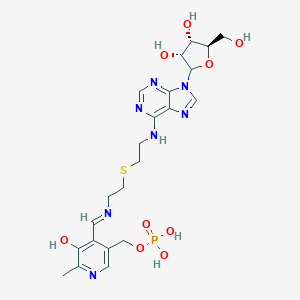

IUPAC Name |

[4-[2-[2-[[9-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethylsulfanyl]ethyliminomethyl]-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N7O9PS/c1-12-17(31)14(13(6-25-12)9-37-39(34,35)36)7-23-2-4-40-5-3-24-20-16-21(27-10-26-20)29(11-28-16)22-19(33)18(32)15(8-30)38-22/h6-7,10-11,15,18-19,22,30-33H,2-5,8-9H2,1H3,(H,24,26,27)(H2,34,35,36)/t15-,18-,19-,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZWIPPZCSNPQR-CRWZYULMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=NCCSCCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=C1O)C=NCCSCCNC2=C3C(=NC=N2)N(C=N3)C4[C@@H]([C@@H]([C@H](O4)CO)O)O)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N7O9PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adtepp | |

CAS RN |

120151-99-7 | |

| Record name | Adenosine-N(6)-diethylthioether-N'-pyridoximine 5'-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120151997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.